1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate
Overview
Description
1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C3HF3N2O3S2 and a molecular weight of 234.18 g/mol . It is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxy-1,2,5-thiadiazole with trifluoromethanesulfonic anhydride . The reaction typically occurs under mild conditions and results in the formation of the desired triflate compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Amination Reactions: The compound can undergo arylamination reactions to form N-aryl-1,2,5-thiadiazole-3-amine derivatives.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions are limited, the presence of sulfur and nitrogen atoms in the ring structure suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, various nucleophiles, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate involves its reactivity as a triflate compound. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used in the reactions.
Comparison with Similar Compounds
1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also contain a thiadiazole ring and are used in similar applications.
1,3,4-Thiadiazole derivatives: These compounds have a similar ring structure and are used in medicinal chemistry and material science.
The uniqueness of this compound lies in its triflate group, which imparts high reactivity and versatility in chemical reactions.
Properties
IUPAC Name |
1,2,5-thiadiazol-3-yl trifluoromethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O3S2/c4-3(5,6)13(9,10)11-2-1-7-12-8-2/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNWQKIYPDHEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30826553 | |
Record name | 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30826553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870534-66-0 | |
Record name | 1,2,5-Thiadiazol-3-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30826553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.